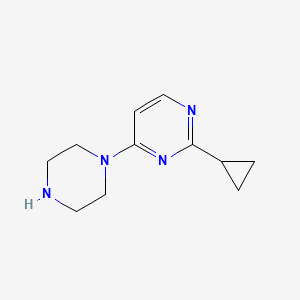

2-Cyclopropyl-4-piperazin-1-ylpyrimidine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-9(1)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKCRROKAPZYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269289 | |

| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-38-8 | |

| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Approach

- Pyrimidine Precursors: The synthesis typically begins with a suitably substituted pyrimidine, often 2-chloropyrimidine or 2-bromopyrimidine derivatives, which allow nucleophilic substitution reactions.

- Cyclopropyl Introduction: The cyclopropyl group is introduced through nucleophilic substitution or cross-coupling reactions using cyclopropyl organometallic reagents or cyclopropyl halides.

- Piperazine Functionalization: The piperazin-1-yl group is introduced via nucleophilic substitution of a halogenated pyrimidine intermediate with piperazine or its derivatives.

Typical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Halogenation | Chlorination or bromination of pyrimidine | Introduction of a leaving group (Cl or Br) at the 2-position of pyrimidine |

| 2 | Cyclopropyl substitution | Cyclopropyl organometallic reagent, Pd catalyst | Cross-coupling or nucleophilic substitution to install cyclopropyl at C-2 |

| 3 | Piperazine substitution | Piperazine, base (e.g., potassium carbonate) | Nucleophilic aromatic substitution at the 4-position with piperazine |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure this compound |

Example Synthetic Procedure

- Step 1: 2,4-Dichloropyrimidine is reacted with cyclopropylboronic acid under palladium-catalyzed Suzuki coupling conditions to selectively replace the chlorine at the 2-position with a cyclopropyl group.

- Step 2: The intermediate 2-cyclopropyl-4-chloropyrimidine is then reacted with piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperature to substitute the chlorine at the 4-position with the piperazin-1-yl group.

- Step 3: The crude product is purified by column chromatography and recrystallized to yield the target compound.

Research Findings and Optimization

- Reaction Yields: Typical yields for the cyclopropyl substitution step range from 60% to 85%, while the piperazine substitution step yields 70% to 90% depending on reaction conditions.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone favor nucleophilic substitution reactions due to their ability to solvate cations and stabilize transition states.

- Bases: Potassium carbonate and triethylamine are commonly employed bases to neutralize acidic byproducts and promote substitution.

- Temperature: Elevated temperatures (80–120 °C) facilitate substitution reactions but require careful control to avoid decomposition.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting pyrimidine | 2,4-Dichloropyrimidine | Commercially available precursor |

| Cyclopropylation | Pd-catalyst, cyclopropylboronic acid, base | Suzuki coupling preferred for selectivity |

| Piperazine substitution | Piperazine, K2CO3, DMF, 90–110 °C | Nucleophilic aromatic substitution |

| Reaction time | 4–12 hours | Depends on scale and reagent purity |

| Purification | Silica gel chromatography, recrystallization | Yields pure product |

Notes on Alternative Methods and Variations

- Some protocols may employ direct nucleophilic substitution of 2-chloropyrimidine derivatives with cyclopropylamine, followed by piperazine substitution, but this can lead to mixtures and lower selectivity.

- Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.

- Protecting groups on piperazine nitrogen atoms may be used to improve regioselectivity during substitution.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Cyclopropyl-4-piperazin-1-ylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine can be contextualized by comparing it to analogous derivatives listed in a 2023 European patent application (Bulletin 2023/39). These compounds share core heterocyclic frameworks (e.g., pyrimidinones, pyrido-pyrimidines) and piperazine/piperidine substituents but differ in substitution patterns and pharmacophoric elements. Below is a detailed analysis:

Structural Comparison

| Compound | Core Structure | Position 2 Substituent | Position 4/7 Substituent |

|---|---|---|---|

| This compound | Pyrimidine | Cyclopropyl | Piperazin-1-yl |

| 7-(Piperazin-1-yl) derivative | 4H-Pyrido[1,2-a]pyrimidin-4-one | - | Piperazin-1-yl (position 7) |

| 7-(4-Methylpiperazin-1-yl) derivative | 4H-Pyrido[1,2-a]pyrimidin-4-one | - | 4-Methylpiperazin-1-yl (position 7) |

| 7-[4-(2-Hydroxyethyl)piperazin-1-yl] derivative | 4H-Pyrazino[1,2-a]pyrimidin-4-one | - | 4-(2-Hydroxyethyl)piperazin-1-yl (position 7) |

| 2-(3,4-Dimethoxyphenyl) derivative | 4H-Pyrazino[1,2-a]pyrimidin-4-one | 3,4-Dimethoxyphenyl | - |

Key Observations:

Substituent Position : The cyclopropyl and piperazine groups in the subject compound occupy positions 2 and 4, whereas analogous patent compounds primarily feature substituents at position 3. This positional variance may influence target selectivity or pharmacokinetics.

Piperazine Modifications : Patent compounds include alkylated (methyl, ethyl) or polar (2-hydroxyethyl) piperazine derivatives, which modulate basicity and solubility. In contrast, the unmodified piperazine in this compound offers a balance of hydrophilicity and hydrogen-bonding capacity.

Aromatic Substituents : Compounds like the 2-(3,4-dimethoxyphenyl) derivative prioritize aromatic interactions, whereas the cyclopropyl group in the subject compound emphasizes steric hindrance and conformational rigidity.

Functional Implications

- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to methyl or ethyl substituents on piperazine in patent compounds .

- Solubility : Unsubstituted piperazine in the subject compound could enhance water solubility relative to bulkier 4-alkylpiperazine derivatives.

- Target Engagement : Position 2 substituents in pyrimidine derivatives are often critical for binding to hydrophobic pockets in enzymes or receptors. The cyclopropyl group’s size and geometry may optimize van der Waals interactions compared to planar aromatic substituents (e.g., indazolyl or phenyl groups in patent compounds) .

Research Findings and Hypotheses

While explicit biological data for this compound are absent in the provided evidence, insights can be extrapolated from structural analogs:

- Kinase Inhibition : Piperazine-pyrimidine hybrids are frequently associated with kinase inhibition (e.g., JAK2, EGFR). The cyclopropyl group may improve selectivity by avoiding off-target interactions common with bulkier substituents .

- Antimicrobial Activity : Pyrimidine derivatives with piperazine substituents exhibit activity against bacterial and fungal pathogens. The compound’s lipophilic cyclopropyl group could enhance membrane penetration .

Biological Activity

2-Cyclopropyl-4-piperazin-1-ylpyrimidine is a heterocyclic compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a piperazine ring at the 4-position. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Target Proteins:

- Cyclin-dependent Kinase 2 (CDK2): Similar compounds have been shown to inhibit CDK2, a protein kinase crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells.

- Acetylcholinesterase: The compound has demonstrated inhibitory effects on acetylcholinesterase, which is involved in neurotransmission. This inhibition can enhance cognitive functions at lower doses but may induce toxicity at higher doses.

Biochemical Pathways:

- The compound influences various cellular processes, including gene expression and cellular metabolism. It modulates the ubiquitin-proteasome system, affecting protein degradation pathways.

Pharmacological Properties

Pharmacokinetics:

- Studies indicate that compounds similar to this compound exhibit good bioavailability, which is essential for therapeutic efficacy.

Dosage Effects:

- In animal models, the effects of the compound vary significantly with dosage. Lower doses can enhance cognitive functions, while higher doses may lead to adverse effects.

Table 1: Summary of Biological Activities

Case Studies and Applications

Recent studies have explored the compound's potential in treating various conditions:

-

Cancer Therapy:

- Compounds with similar structures have shown promise as CDK inhibitors, which are vital in treating breast cancer resistant to aromatase inhibitors. For instance, modifications in the piperazine structure have led to enhanced selectivity and potency against CDK4/6, with IC50 values as low as 0.6 nM reported for certain derivatives .

-

Neurological Disorders:

- The inhibition of acetylcholinesterase by this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, cognitive functions may be improved in affected individuals.

- Anti-parasitic Research:

Q & A

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction solvent | Dichloromethane | |

| Base | NaOH | |

| Purification method | Column chromatography | |

| Purity achieved | 86–94% |

Q. Table 2. Analytical Techniques for Data Validation

| Technique | Critical Parameters | Application Example |

|---|---|---|

| -NMR | Cyclopropyl δ 0.5–1.5 ppm | Structural confirmation |

| X-ray crystallography | Bond angle resolution | Conformational analysis |

| HRMS | Mass accuracy < 5 ppm | Molecular formula verification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.